molecular formula C20H21ClN6O2S B11470908 2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11470908
M. Wt: 444.9 g/mol
InChI Key: TXEHNHLANIQMCN-UHFFFAOYSA-N
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Description

2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of tetrazole, piperazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized to yield the tetrazole ring. This intermediate is further reacted with 4-(2-methoxyphenyl)piperazine and an appropriate acylating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives .

Scientific Research Applications

2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The piperazine moiety can enhance the compound’s ability to cross biological membranes and interact with central nervous system targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its combination of a tetrazole ring with a piperazine moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H21ClN6O2S

Molecular Weight

444.9 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H21ClN6O2S/c1-29-18-8-3-2-7-17(18)25-9-11-26(12-10-25)19(28)14-30-20-22-23-24-27(20)16-6-4-5-15(21)13-16/h2-8,13H,9-12,14H2,1H3

InChI Key

TXEHNHLANIQMCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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